2,4-Diiodoquinoline

Description

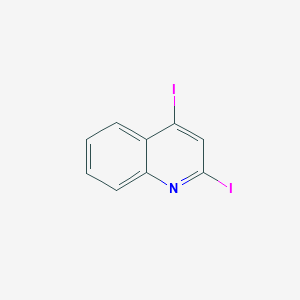

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H5I2N |

|---|---|

Poids moléculaire |

380.95 g/mol |

Nom IUPAC |

2,4-diiodoquinoline |

InChI |

InChI=1S/C9H5I2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H |

Clé InChI |

CXNSDJHUBUGWMO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC(=N2)I)I |

Synonymes |

2,4-diiodoquinoline |

Origine du produit |

United States |

Reactivity and Selective Functionalization of 2,4 Diiodoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly palladium catalysis, is widely employed for the functionalization of 2,4-diiodoquinoline. These methods enable the formation of new carbon-carbon bonds with various organic fragments.

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling reaction, which involves the coupling of aryl or vinyl halides with terminal alkynes, is a powerful tool for functionalizing this compound with alkynyl groups. libretexts.orgmdpi.com This reaction typically utilizes a palladium catalyst and a copper co-catalyst, although copper-free variations have also been developed. libretexts.orgwikipedia.org

Regioselective Mono-Alkynylation at C-2 or C-4 Positions

Regioselective Sonogashira coupling of dihaloquinolines can be achieved, allowing for the selective introduction of an alkynyl group at either the C-2 or C-4 position. For example, studies on dihaloquinolines, including 2-bromo-4-iodoquinoline, have shown that the more reactive iodide substituent is typically the preferred site for initial alkynylation in Sonogashira coupling. libretexts.org While direct examples for the regioselective mono-alkynylation of this compound at C-2 or C-4 specifically were not extensively detailed in the provided search results, the principle of differential reactivity of halides in dihaloheterocycles suggests the potential for achieving regioselectivity by careful control of reaction conditions, catalyst systems, and the nature of the alkyne coupling partner. In the case of 2,4-dichloroquinoline (B42001), regioselective C-2 alkynylation has been reported under Pd/C-Cu catalysis in water, attributed to the electronegative nitrogen atom making the C-2 chloro group more susceptible to oxidative addition. beilstein-journals.org This suggests that similar electronic factors and catalyst-substrate interactions could influence the regioselectivity in this compound.

Dual C-C Bond Formation for 2,4-Dialkynylquinoline Derivatives

This compound can undergo dual Sonogashira coupling, leading to the formation of 2,4-dialkynylquinoline derivatives. A practical one-step synthesis of 2,4-dialkynylquinolines from this compound and terminal alkynes has been demonstrated using Pd/C-Cu catalysis in water. scielo.brscielo.br This method facilitates the introduction of two different or identical alkynyl groups in a single operation, providing access to highly functionalized quinoline (B57606) systems. The reaction proceeds via dual C-C bond formation without generating monoalkynylated or other side products in some cases. scielo.br

Catalytic Systems and Ligand Effects (e.g., Pd/C-Cu catalysis)

Various catalytic systems have been employed for the Sonogashira coupling of this compound. The use of Pd/C in conjunction with CuI as a co-catalyst in water has proven effective for the dual alkynylation, affording 2,4-dialkynylquinolines in good to excellent yields. scielo.brscielo.br The choice of palladium catalyst and ligands can significantly influence the reaction efficiency and regioselectivity in Sonogashira couplings of haloarenes and haloheterocycles. wikipedia.orgrsc.orgscielo.org.zarsc.org For instance, in the Sonogashira coupling of diiodopurines, the nature of the ligand in the palladium catalyst was found to govern the regioselectivity. rsc.org While specific ligand effects for regiocontrol in the mono-alkynylation of this compound were not explicitly detailed, general principles from Sonogashira coupling of other dihaloaromatic systems suggest that tuning the electronic and steric properties of ligands can be crucial for achieving desired selectivity. rsc.orgrsc.org

An example of dual Sonogashira coupling of this compound:

| Substrate | Alkyne | Catalyst System | Solvent | Yield (%) | Product |

| This compound | 1-Octyne (B150090) | Pd/C-CuI | Water | 85 | 2,4-Dioctynylquinoline |

This table is based on information from Source scielo.br.

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl or vinyl halides with organoboronic acids or esters catalyzed by palladium, is a widely used method for forming carbon-carbon bonds, including C(sp2)-C(sp2) bonds. researchgate.nettcichemicals.comlibretexts.org this compound can potentially undergo Suzuki-Miyaura coupling for the introduction of aryl groups at the C-2 and/or C-4 positions. While direct examples of Suzuki coupling specifically on this compound were not the primary focus of the provided search results, the reaction has been successfully applied to other dihaloquinolines, such as 2-aryl-4-chloro-3-iodoquinolines, for the synthesis of polysubstituted quinolines. nih.gov The reactivity of aryl iodides in Suzuki coupling is generally high, making this compound a suitable substrate for this transformation. researchgate.netlibretexts.org

Negishi Coupling for Alkylation

The Negishi coupling reaction involves the palladium or nickel-catalyzed coupling of organic halides or triflates with organozinc compounds. nih.govwikipedia.orgorganic-chemistry.org This reaction is valuable for forming carbon-carbon bonds, including those between sp2 and sp3 hybridized carbons, making it suitable for introducing alkyl groups. wikipedia.org Although extensive details on the Negishi coupling of this compound were not found in the immediate search results, a reference indicates that diiodoquinoline can be regioselectively zincated, which is a key step in the Negishi coupling process. beilstein-journals.org This suggests that this compound can be utilized as a substrate in Negishi coupling for the introduction of alkyl or other groups via organozinc intermediates. The Negishi coupling is known for its compatibility with a range of functional groups and its ability to form C(sp2)-C(sp3) bonds effectively. nih.govwikipedia.org

Other Metal-Catalyzed Coupling Transformations

Beyond common coupling reactions like Suzuki and Sonogashira, this compound can participate in other metal-catalyzed transformations. These reactions typically involve palladium or other transition metals and allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the iodinated positions. The specific outcome and regioselectivity can be influenced by the choice of catalyst, ligand, base, and reaction conditions.

For instance, palladium-catalyzed cross-coupling reactions are widely used for the functionalization of halogenated quinolines, including this compound. These reactions can include a variety of coupling partners, such as organometallic reagents (organoborons, organozincs, organostannanes) or terminal alkynes, leading to the introduction of diverse substituents at the C-2 and/or C-4 positions researchgate.neteie.gr. The high reactivity of the carbon-iodine bond towards oxidative addition with palladium makes it a suitable substrate for these transformations nih.gov.

One example involves the Pd/C-catalyzed dual C-C bond formation between this compound and terminal alkynes in water, providing a practical route to 2,4-dialkynylquinolines scite.airesearchgate.net.

Regioselective Functionalization via Organometallic Intermediates

Regioselective functionalization of this compound can be achieved through the formation of organometallic intermediates, such as organolithium, organomagnesium, or organozinc compounds. The site of metalation is influenced by the reaction conditions and the nature of the organometallic reagent, allowing for selective functionalization at either the C-2 or C-4 position.

Lithium-Halogen Exchange Reactions for C-Metallation

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry that can convert organic halides into organolithium compounds wikipedia.orgnih.gov. For this compound, treatment with an organolithium reagent can lead to the selective replacement of one of the iodine atoms with a lithium atom, generating a lithiated intermediate. The regioselectivity of this exchange can be influenced by factors such as the nature of the organolithium reagent and the reaction temperature.

Lithium-halogen exchange reactions are typically fast and kinetically controlled, with the rate influenced by the stability of the resulting carbanion intermediate wikipedia.orgharvard.edu. In the case of dihaloquinolines, regioselective lithium-halogen exchange has been observed, allowing for the selective generation of lithiated species at specific positions researchgate.net. These lithiated intermediates can then be quenched with various electrophiles to introduce new functional groups.

Directed Magnesiation and Zincation Approaches

Directed metalation strategies, including magnesiation and zincation, offer alternative routes for the regioselective functionalization of this compound. These methods often involve the use of specific organomagnesium or organozinc reagents, sometimes in the presence of additives like LiCl, which can influence the regioselectivity and efficiency of the metalation process beilstein-journals.orgbeilstein-journals.orgclockss.org.

For instance, regioselective zincation of a diiodoquinoline has been reported using a TMP-derived zinc reagent (TMP2Zn·2MgCl2·2LiCl), leading to a zincated intermediate that can be subsequently functionalized beilstein-journals.orgnih.gov. Similarly, magnesiation reactions using reagents like iPrMgCl·LiCl have been applied to dihaloquinolines, enabling regioselective halogen-magnesium exchange at low temperatures beilstein-journals.orgbeilstein-journals.org. These organometallic intermediates can then participate in various reactions, such as Negishi cross-coupling or reactions with electrophiles beilstein-journals.orgnih.govwikipedia.org.

Nucleophilic Aromatic Substitution Reactions at Iodinated Positions

While metal-catalyzed coupling reactions and organometallic intermediates are primary routes for functionalizing this compound, nucleophilic aromatic substitution (SNAr) can also occur at the iodinated positions, particularly under appropriate conditions and with suitable nucleophiles. SNAr reactions on electron-poor aromatic rings, such as quinolines, typically occur at positions ortho or para to an electron-withdrawing group, with the nitrogen atom in the quinoline ring activating the C-2 and C-4 positions towards nucleophilic attack echemi.commasterorganicchemistry.comlibretexts.org.

Applications of 2,4 Diiodoquinoline As a Synthetic Intermediate

Versatile Building Block for Diverse Functionalized Quinoline (B57606) Derivatives

2,4-Diiodoquinoline serves as a key intermediate for the synthesis of a wide variety of functionalized quinoline derivatives. The iodine substituents are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the selective introduction of carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds at the 2 and/or 4 positions of the quinoline ring.

For instance, this compound has been successfully employed in Sonogashira coupling reactions to synthesize 2,4-dialkynylquinolines. A practical one-step method using Pd/C catalysis in water has been reported, yielding a variety of 2,4-dialkynylquinolines in good to excellent yields. scielo.br This methodology demonstrates the potential for introducing diverse alkyne functionalities onto the quinoline core. Table 1 summarizes some representative examples of 2,4-dialkynylquinolines synthesized from this compound under these conditions.

| Entry | Alkyne Coupling Partner | Product (2,4-Dialkynylquinoline) | Yield (%) |

| 1 | 1-Octyne (B150090) | 2,4-bis(oct-1-yn-1-yl)quinoline | Good to excellent scielo.br |

| 2 | Phenylacetylene | 2,4-bis(phenylethynyl)quinoline | Good to excellent scielo.br |

| 3 | 3-Butyn-1-ol | 2,4-bis(4-hydroxybut-1-yn-1-yl)quinoline | Good to excellent scielo.br |

| 4 | Pent-4-ynenitrile | 2,4-bis(4-cyanobut-1-yn-1-yl)quinoline | Good to excellent scielo.br |

Note: Yields are described as "good to excellent" in the source, specific percentages for each entry were not provided in the abstract. scielo.br

Beyond Sonogashira coupling, the iodine atoms in this compound can participate in other cross-coupling reactions, facilitating the synthesis of quinolines substituted with aryl, alkyl, amino, and other functional groups. The differential reactivity of the iodine atoms at the 2 and 4 positions can sometimes allow for regioselective functionalization, although achieving high regioselectivity can be challenging compared to other dihaloheteroaromatics. researchgate.net

Furthermore, this compound can undergo regioselective zincation, leading to polyfunctionalized quinolines. beilstein-journals.orgbeilstein-journals.org This process involves the insertion of zinc into a specific carbon-iodine bond, creating an organozinc intermediate that can then react with various electrophiles, such as acyl chlorides, in the presence of a copper(I) catalyst. beilstein-journals.orgbeilstein-journals.org

Precursor for Advanced Heterocyclic Compounds and Polycyclic Systems

While the primary use of this compound is in functionalizing the quinoline core, its reactivity can also be exploited in the construction of more complex heterocyclic and polycyclic ring systems that incorporate the quinoline framework. Although direct examples of this compound being used as a building block for forming entirely new rings fused to the quinoline were not extensively detailed in the search results, the highly functionalized quinoline derivatives accessible from it can serve as precursors for subsequent cyclization or annulation reactions.

The synthesis of polycyclic systems often involves planned sequences of events, including intramolecular cyclizations and cycloaddition reactions. organic-chemistry.org Highly functionalized quinolines, readily synthesized from this compound, can contain the necessary functional handles (e.g., alkynes, amines, halides) to participate in such ring-forming processes, leading to more complex molecular architectures. For example, quinoline derivatives with specific substitution patterns can be used in intramolecular cyclizations to form fused ring systems. nih.gov

The field of heterocyclic chemistry frequently utilizes building blocks with reactive centers to construct diverse ring systems. jmchemsci.comgeneris-publishing.comclockss.org Given that this compound allows for the precise placement of various functional groups onto the quinoline scaffold, the resulting compounds can act as versatile starting materials for the synthesis of advanced heterocyclic structures through further synthetic manipulations.

Role in the Design and Synthesis of Ligands for Catalysis

Functionalized quinoline derivatives, many of which are accessible through the chemistry of this compound, can serve as ligands in various catalytic processes, particularly in transition metal catalysis. The nitrogen atom in the quinoline ring, along with appropriately positioned substituents introduced via the iodo groups, can coordinate to metal centers, influencing the catalyst's activity, selectivity, and stability.

While the search results did not provide specific examples of ligands directly synthesized from this compound for catalysis, the broader literature on quinoline-based ligands highlights their importance. Quinolines can act as versatile ligands in various catalytic reactions. The ability to introduce diverse functional groups at the 2 and 4 positions using this compound allows for the rational design of quinoline ligands with tailored electronic and steric properties. These properties are crucial for optimizing catalytic performance in reactions such as cross-coupling, hydrogenation, and asymmetric synthesis. nih.govdicp.ac.cn

The synthesis of novel ligands is an active area of research in catalysis. sigmaaldrich.com Functionalized quinolines, readily available from this compound, represent a class of compounds that can be explored for their potential as ligands in a wide range of catalytic transformations. By varying the substituents at the 2 and 4 positions, chemists can fine-tune the electronic and steric environment around the metal center, potentially leading to improved catalytic efficiency and selectivity.

Mechanistic Investigations of 2,4 Diiodoquinoline Reactions

Elucidation of Photochemical Cyclization Mechanisms Involving Biradical Species

Photochemical cyclization reactions involving 2,4-diiodoquinoline precursors, such as o-alkynylaryl isocyanides in the presence of iodine, have been shown to yield 2,4-diiodoquinolines organic-chemistry.orgnih.gov. This transformation is typically initiated by photoirradiation organic-chemistry.orgnih.gov. Studies suggest that this type of photochemical cyclization may proceed via an aza-Bergman cyclization mechanism, which involves the formation of 2,4-biradical species organic-chemistry.org.

In general, photochemical cyclization reactions can occur through concerted pathways or stepwise mechanisms involving biradical intermediates slideshare.net. For enone-alkene cycloadditions, a stepwise radical mechanism has been proposed, starting with photoexcitation to a singlet excited state, followed by intersystem crossing to a triplet state, formation of an exciplex with the ground state alkene, and generation of a triplet diradical. Spin inversion to a singlet diradical allows for cyclobutane (B1203170) formation wikipedia.org. While this specifically describes enone-alkene systems, the principle of biradical involvement in photochemical cyclizations is relevant.

For the photochemical cyclization leading to 2,4-diiodoquinolines, the proposed aza-Bergman cyclization mechanism implies the generation of a biradical intermediate where unpaired electrons are located at the 2 and 4 positions (or atoms that become the 2 and 4 positions) of the forming quinoline (B57606) ring organic-chemistry.org. The precise details of the biradical formation and subsequent cyclization steps would require further dedicated mechanistic studies, potentially involving spectroscopic techniques or computational methods to detect or model the transient biradical species.

Detailed Studies on Transition Metal-Catalyzed Coupling Mechanisms

This compound is frequently utilized in transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Migita-Kosugi-Stille couplings, to synthesize functionalized quinoline derivatives organic-chemistry.org. Palladium catalysts are commonly employed in these transformations scielo.brscielo.brresearchgate.net. The mechanisms of these coupling reactions generally involve a series of steps, including oxidative addition, transmetallation, and reductive elimination libretexts.orgpku.edu.cnresearchgate.net.

Analysis of Oxidative Addition and Reductive Elimination Steps

Oxidative addition is a key step in many transition metal-catalyzed cross-coupling reactions, where the metal center inserts into a chemical bond, increasing its oxidation state by two libretexts.orgresearchgate.net. In the context of this compound coupling, oxidative addition of a low-valent palladium species (e.g., Pd(0)) into the carbon-iodine bond of this compound is typically the initial step scielo.brscielo.br. It is suggested that oxidative addition may occur preferentially at the C-2 position of the quinoline ring due to the higher reactivity of the iodo group at this position scielo.brscielo.br. Oxidative addition of Pd(0) to aryl halides generally yields a Pd(II) species libretexts.org. For sp2-hybridized substrates like aryl iodides, oxidative addition often proceeds with retention of configuration harvard.edu. The initial oxidative addition can lead to a cis complex, which may then isomerize to the more stable trans isomer harvard.edu.

Reductive elimination is the reverse of oxidative addition, where two ligands coupled together and depart from the metal center, decreasing the metal's oxidation state by two and regenerating the catalyst libretexts.orgresearchgate.netyoutube.com. This is typically the final step in the catalytic cycle, forming the new carbon-carbon bond libretexts.orgresearchgate.net. For reductive elimination to occur, the two ligands that will form the new bond must be in a cis position on the metal center libretexts.org. Reductive elimination can be promoted by the presence of a base, which can also help to sequester acidic byproducts scholaris.ca.

Intermediates and Rate-Determining Steps in Transmetallation

Transmetallation is the step in the catalytic cycle where a ligand is transferred from a main group metal or metalloid reagent to the transition metal center pku.edu.cnresearchgate.net. In palladium-catalyzed cross-coupling reactions of this compound, the organometallic coupling partner (e.g., organotin, organoboron, or organocopper species) transfers an organic group to the palladium center, which is already bonded to the quinoline moiety after oxidative addition scielo.brscielo.br.

For Sonogashira coupling involving this compound and terminal alkynes, a copper acetylide species, generated from the alkyne and CuI, is believed to undergo transmetallation with the organo-palladium intermediate scielo.brscielo.br.

Studies on various cross-coupling reactions suggest that transmetallation is often the rate-determining step pku.edu.cnharvard.edu. The rate of transmetallation can be influenced by factors such as the nature of the ligands on the palladium center and the presence of additives like CuI, which can accelerate the rate harvard.edu. Additives like fluoride (B91410) can also enhance the rate of transmetallation with organotin reagents by forming hypervalent tin species harvard.edu.

The intermediates involved in the transmetallation step can vary depending on the specific coupling reaction and reagents used. In Suzuki-Miyaura coupling, for instance, intermediates involving the palladium center, the aryl group from the halide, and the organic group from the boronic acid or ester are formed pku.edu.cn. Single-molecule studies have provided insights into the sequence of events, identifying intermediates corresponding to oxidative addition/ligand exchange, pretransmetallation, and transmetallation pku.edu.cn. These studies can help to clarify the controversial aspects of transmetallation mechanisms, such as whether anion exchange precedes transmetallation pku.edu.cn.

Radical Pathways in this compound Transformations

While transition metal-catalyzed and photochemical cyclization mechanisms involving biradicals are significant, radical pathways can also be involved in transformations of this compound or its precursors. Radical reactions typically involve species with unpaired electrons purdue.eduresearchgate.net.

Photochemical reactions, as discussed earlier, can proceed through biradical intermediates slideshare.netwikipedia.org. Additionally, other radical-based transformations initiated by single-electron transfer (SET) processes have been explored in organic synthesis researchgate.netnih.govnih.gov. For example, photoexcitation can lead to SET events that generate radicals from stable precursors nih.govnih.gov.

While direct radical reactions involving this compound itself as a radical source might be less common compared to its use in polar or catalytic reactions, the diiodo functionality could potentially be involved in radical processes under specific conditions, such as homolytic cleavage of the C-I bond. However, the provided search results primarily highlight radical pathways in the context of photochemical cyclizations leading to diiodoquinolines organic-chemistry.org or general discussions of radical chemistry purdue.eduresearchgate.netnih.govnih.gov.

Research into the reactivity of dehydroquinolines, which can be generated from polyiodoquinolines, has involved the study of mono-, bi-, tri-, and tetraradical species purdue.edu. While this is related to radical chemistry of the quinoline core, it focuses on species derived from more extensive dehalogenation than typically encountered in standard coupling reactions of this compound.

Further research would be needed to specifically delineate radical pathways directly involving this compound as a reactant in transformations other than its formation via photochemical cyclization.

Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and purity of organic compounds. It provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. ckgas.comajol.info For 2,4-diiodoquinoline, NMR spectroscopy is essential for confirming the positions of the iodine atoms and the quinoline (B57606) ring system.

1H NMR and 13C NMR Analysis

1H NMR spectroscopy provides information about the hydrogen atoms in a molecule, including their chemical environment, multiplicity (splitting patterns), and integration (relative number of protons). ckgas.com 13C NMR spectroscopy provides information about the carbon skeleton of the molecule, indicating the different types of carbon atoms present. ckgas.com Analysis of the chemical shifts, coupling constants, and integration values in the 1H and 13C NMR spectra of this compound allows for the assignment of specific signals to individual protons and carbons in the molecule, confirming its structure.

While specific detailed NMR data for this compound itself was not extensively found in the search results, studies on related quinoline derivatives highlight the utility of these techniques. For instance, 1H NMR data for a 2,4-dialkynylquinoline derivative, synthesized from this compound, showed characteristic aromatic proton signals in the δ 7-8 ppm range and signals corresponding to other substituents scielo.br. Similarly, 13C NMR analysis of such derivatives revealed signals for sp-hybridized carbons in the 70-96 ppm range, in addition to aromatic carbon signals scielo.brscielo.br. These examples demonstrate how NMR is used to confirm the successful synthesis and structural features of quinoline compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide more complex but highly informative data about the connectivity and spatial relationships between atoms in a molecule. COSY (Correlation Spectroscopy) reveals couplings between protons on adjacent carbon atoms. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton and carbon signals, providing information about one-bond and long-range coupling, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are spatially close to each other, even if they are not directly bonded. These techniques are invaluable for unambiguously assigning complex NMR spectra and confirming the structural integrity of molecules like this compound, especially when dealing with substituted derivatives. While specific 2D NMR data for this compound were not detailed in the search results, these techniques are standard practice for comprehensive structural characterization in organic chemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. datainnovations.com This is crucial for confirming the molecular formula of this compound and identifying characteristic fragments that support its structure.

The PubChem entry for Iodoquinol (B464108) (5,7-diiodoquinolin-8-ol), a related diiodoquinoline, lists mass spectrometry data, including a top peak at m/z 397 in its GC-MS and LC-MS spectra, corresponding to the [M+H]+ ion nih.gov. This indicates that mass spectrometry is effective in detecting and characterizing diiodoquinoline compounds by their molecular ion peaks and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This allows for the determination of the exact molecular formula of a compound, differentiating between compounds with very similar nominal masses. mdpi.com For this compound, HRMS can confirm its molecular formula (C9H5I2N) by providing a precise mass-to-charge ratio for the molecular ion. Studies on related diiodoquinoline derivatives have utilized HRMS to confirm the calculated mass-to-charge ratio of synthesized compounds, validating their elemental composition mdpi.com.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample, providing information about the functional groups present in the molecule. leibniz-fli.deinnovatechlabs.com Different functional groups vibrate at specific frequencies, resulting in characteristic absorption bands in the IR spectrum. leibniz-fli.denorthumbria.ac.uk

For this compound, FTIR spectroscopy can be used to identify the characteristic vibrations of the quinoline ring system and potentially provide information about the presence of carbon-iodine bonds, although the bands associated with heavy atoms like iodine can be in the lower frequency region of the spectrum. Studies on related quinoline derivatives have used IR spectroscopy to confirm the presence of specific functional groups introduced during synthesis, such as alkyne moieties, which show sharp absorption bands in the 2200-2230 cm-1 region scielo.brscielo.br. While specific FTIR data for this compound were not detailed, the technique is routinely used for the characterization of organic molecules to confirm the presence of key functional groups.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.orglibretexts.orgmdpi.com

While finding suitable crystals can sometimes be a challenge, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and molecular conformation in the solid state. caltech.edu Although specific X-ray crystallographic data for this compound were not found in the immediate search results, the technique is a powerful tool for confirming the solid-state structure of organic molecules and has been applied to various quinoline derivatives and other organic compounds to unequivocally establish their structures. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies on 2,4 Diiodoquinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and predicting the reactivity of molecules like 2,4-diiodoquinoline.

Electronic Structure: DFT calculations, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecule's geometry and determine its ground-state electronic structure. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. youtube.comschrodinger.com

For a molecule like this compound, the calculations would likely show the distribution of these frontier orbitals. The HOMO is expected to be located on the electron-rich regions of the quinoline (B57606) ring system, while the LUMO would be distributed over the electron-deficient areas. The presence of two iodine atoms, which are electronegative but also polarizable, would significantly influence this distribution.

Reactivity Prediction: Several reactivity descriptors can be calculated from the HOMO and LUMO energies:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These global reactivity indices provide a quantitative measure of the molecule's tendency to donate or accept electrons.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen atom is expected to be a site of negative potential (nucleophilic), while the regions around the hydrogen atoms and potentially the carbon atoms bonded to the iodine atoms would show positive potential (electrophilic), guiding predictions of intermolecular interactions and reaction sites. researchgate.net

Mulliken Atomic Charges: Calculations of Mulliken atomic charges would provide insight into the charge distribution across the molecule. This analysis helps in understanding the polarity of bonds and the partial positive or negative character of each atom, which is crucial for predicting how the molecule will interact with other reagents. scirp.org

Note: Specific numerical data from these calculations for this compound is not available in the reviewed literature, and as such, a data table cannot be generated.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction pathways and the structures that connect reactants, intermediates, and products.

Reaction Pathways: For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions (e.g., Sonogashira coupling), computational methods can be used to model the step-by-step mechanism. researchgate.netrsc.org By calculating the energies of all species along a proposed reaction coordinate, a detailed energy profile can be constructed. This profile reveals the feasibility of a proposed mechanism by showing the relative energies of intermediates and the energy barriers for each step.

Transition State (TS) Searches: A key aspect of modeling reaction mechanisms is the location and characterization of transition states—the high-energy structures that represent the peak of the energy barrier between two minima on the potential energy surface. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (specifically QST2 or QST3 in Gaussian software) are commonly used to find a first-order saddle point that corresponds to the TS. youtube.com

Once a potential TS structure is located, a frequency calculation must be performed. A true transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. gaussian.com This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactant to product. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations would then be performed starting from the confirmed transition state structure. These calculations map the minimum energy path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the reaction of interest. researchgate.net

Note: As no specific reaction mechanisms for this compound have been computationally modeled in the available literature, a data table of activation energies or transition state geometries cannot be provided.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting spectroscopic data, which can be used to interpret and assign experimental spectra or to predict the spectral properties of unknown compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized structure of this compound, their chemical shifts can be predicted. These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can be invaluable for assigning peaks in an experimental NMR spectrum, especially for complex molecules where spectral overlap can be an issue. chemaxon.comyoutube.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. nih.gov These calculations produce a set of normal vibrational modes and their corresponding frequencies and intensities for both Infrared (IR) and Raman spectra. While harmonic frequency calculations are straightforward, the results are often systematically higher than experimental values. Therefore, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. nih.gov A detailed analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of each band in the experimental IR and Raman spectra to specific molecular motions, such as C-H stretches, C=C and C=N ring vibrations, and C-I stretching and bending modes. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. tandfonline.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would predict the characteristic π-π* transitions of the quinoline aromatic system and how they are influenced by the diiodo substitution.

Note: Without specific computational results for this compound, a data table of predicted spectroscopic parameters cannot be compiled.

Future Directions and Emerging Research Avenues for 2,4 Diiodoquinoline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,4-diiodoquinoline and its derivatives is an active area of research, with a growing emphasis on developing methodologies that are more environmentally benign and sustainable. Traditional methods may involve harsh conditions or toxic reagents. Emerging research is exploring alternative approaches that align with green chemistry principles.

One promising avenue involves photochemical cyclization reactions. For instance, a method has been developed for the synthesis of this compound derivatives through the cyclization of o-alkynylaryl isocyanides with iodine under photoirradiation rsc.orgresearchgate.net. This approach offers a potentially more sustainable route compared to traditional methods, utilizing light as the energy source.

Beyond specific reactions for this compound itself, the broader field of quinoline (B57606) synthesis is seeing advancements in eco-friendly protocols that could be adapted. These include the use of microwave irradiation, recyclable catalysts, one-pot reaction sequences, solvent-free conditions, ionic liquids, ultrasound, and photocatalysis rsc.orgresearchgate.net. The application of these techniques to the synthesis of highly substituted quinolines, such as this compound, represents a significant future direction aimed at reducing waste, energy consumption, and the reliance on hazardous substances. Furthermore, research into novel synthesis processes that avoid the use of expensive and toxic transition metals for activating small molecules could also contribute to more sustainable routes for preparing quinoline precursors or for downstream functionalization of this compound rub.de.

Exploration of Unprecedented Reactivity and Selectivity in Functionalization

The presence of two iodine atoms at the 2 and 4 positions of the quinoline core provides this compound with distinct reactivity. Future research will likely delve deeper into understanding and controlling the selectivity of reactions involving these halogen atoms, as well as exploring novel transformations.

Regioselective functionalization is a key challenge and opportunity. Studies on dihaloquinolines have demonstrated that selective functionalization at different halogen positions is possible through techniques like lithium-halogen exchange followed by reactions with electrophiles, or through carefully controlled transition metal-catalyzed cross-coupling reactions researchgate.netbeilstein-journals.org. For this compound, research could focus on developing highly selective protocols to functionalize either the C2 or C4 iodine atom independently, or to achieve differential functionalization of both sites in a controlled manner.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, are powerful tools for functionalizing aryl and heteroaryl halides. This compound is a suitable substrate for these reactions researchgate.net. Future work may explore novel catalytic systems, ligands, and reaction conditions to achieve improved yields, broader substrate scope, and enhanced selectivity in coupling partners and reaction sites. For instance, investigating the differences in reactivity between the C2 and C4 iodine atoms under various catalytic conditions could lead to unprecedented selective transformations. The inherent difference in susceptibility of aryl iodides to oxidative addition in palladium catalysis, as observed in other systems with multiple halogens, could be a factor influencing selective functionalization of this compound scholaris.ca.

Beyond standard cross-coupling, exploring novel reaction pathways such as C-H functionalization directed by the quinoline nitrogen or exploiting the electronic properties imparted by the iodine atoms could lead to new methods for functionalizing other positions on the quinoline ring or for creating complex molecular architectures. While C-H activation is often applied to unfunctionalized or differently substituted quinolines, understanding how the diiodo substitution influences reactivity at other C-H bonds is an interesting area for future study mdpi.comnih.gov.

Expansion of Applications in Medicinal Chemistry (as Synthetic Intermediates for Novel Entities) and Materials Science

The quinoline scaffold is a prevalent motif in pharmaceuticals and materials science, making this compound a valuable intermediate for developing new compounds with diverse applications mdpi.comnih.govresearchgate.net. Future research will focus on leveraging the synthetic versatility of this compound to access novel entities in these fields.

In medicinal chemistry, this compound can serve as a key building block for synthesizing libraries of novel drug candidates. The iodine atoms can be readily transformed through cross-coupling reactions to introduce a wide variety of substituents, allowing for the rapid generation of diverse quinoline derivatives. Given that other diiodoquinoline isomers, such as iodoquinol (B464108) (5,7-diiodoquinolin-8-ol), and other halogenated quinolines have shown promising biological activities, including antifungal and anticancer properties, this compound derivatives are potential candidates for exploring new therapeutic agents researchgate.netresearchgate.netmdpi.com. Research will likely involve synthesizing novel compounds based on the this compound scaffold and evaluating their biological activities against various targets. This includes developing new chemical entities with potential applications as pharmaceuticals hilarispublisher.com.

In materials science, quinoline derivatives are utilized in various applications, including optoelectronics and as sensing materials, often due to their photophysical properties mdpi.comnih.govresearchgate.net. This compound can be used as a monomer or intermediate in the synthesis of novel materials. For example, diiodoquinolines have been employed in the synthesis of conjugated polymers containing quinoline units, which exhibit interesting optical properties and responsiveness to external stimuli like protons and metal cations researchgate.net. Future research could explore the incorporation of the this compound core into new polymeric structures, metal-organic frameworks (MOFs), or other functional materials, investigating their potential in areas such as chemosensing, organic electronics, or photocatalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The increasing demand for efficient, reproducible, and scalable synthetic methods in both academic and industrial settings is driving the adoption of flow chemistry and automated synthesis platforms nih.govsyrris.com. Integrating the synthesis and functionalization of this compound with these technologies represents a significant future direction.

Flow chemistry offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, faster reaction times, and easier scalability nih.govsyrris.comresearchgate.net. Reactions involving potentially hazardous reagents or intermediates, which might be relevant in the synthesis or functionalization of this compound, can be performed more safely and efficiently in a continuous flow setup. Future research could focus on adapting existing synthetic routes to this compound or its transformations into continuous flow processes, optimizing reaction parameters for flow conditions.

Automated synthesis platforms, often combined with flow chemistry, enable high-throughput experimentation, rapid reaction optimization, and the automated generation of compound libraries nih.govsyrris.combeilstein-journals.org. For medicinal chemistry and materials science applications where large numbers of derivatives need to be synthesized and screened, automated platforms integrated with flow chemistry are invaluable. Future work could involve developing automated sequences for the multi-step synthesis of this compound from simpler precursors or for the automated functionalization of this compound through various cross-coupling or other reactions, allowing for the rapid exploration of chemical space around the this compound core rsc.org. The combination of automated synthesis with in-line purification and analysis techniques would further enhance the efficiency of generating novel this compound derivatives for diverse applications.

Q & A

Q. What are the common synthetic routes for 2,4-Diiodoquinoline, and how can reaction efficiency be optimized?

Methodological Answer: The primary synthesis involves Pd/C-mediated cross-coupling reactions, as demonstrated in the dual C–C bond formation using 1-octyne (Table 1, ). Key optimization parameters include:

- Catalyst loading : 5–10 mol% Pd/C for balanced reactivity and cost.

- Solvent selection : Water or polar aprotic solvents (e.g., DMF) to enhance iodine displacement kinetics.

- Temperature : 80–100°C for optimal yield (60–75%) while minimizing decomposition.

Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare with reference spectra .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features indicate successful synthesis?

Methodological Answer:

- ¹H/¹³C NMR : Look for aromatic proton signals at δ 7.8–8.5 ppm (quinoline backbone) and absence of protons at C2/C4 due to iodine substitution. Carbon signals for C-I bonds appear at ~95–105 ppm .

- IR Spectroscopy : C–I stretches at ~500–600 cm⁻¹ and quinoline ring vibrations at 1600–1450 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 432 (M⁺) and fragments at m/z 305 (loss of I) and m/z 177 (quinoline core) .

Q. How does the solubility of this compound in various solvents influence experimental design in cross-coupling reactions?

Methodological Answer: Solubility dictates reagent dispersion and reaction kinetics:

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility (>50 mg/mL) but may require inert atmospheres to prevent iodide oxidation.

- Water : Limited solubility (<5 mg/mL), but useful for green chemistry approaches (e.g., micellar catalysis).

- Ethanol/THF : Moderate solubility (~20 mg/mL); ideal for room-temperature reactions.

Pre-screen solvents via UV-Vis spectroscopy to confirm stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Pd-catalyzed reactions, and what parameters are critical for accurate modeling?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate iodine’s σ-hole electrostatic potential to predict nucleophilic attack sites. Use B3LYP/6-31G(d) for geometry optimization and LanL2DZ basis set for Pd/I .

- Solvent Models : Include implicit solvation (e.g., SMD) to account for polarity effects on transition states.

- Kinetic Modeling : Use Eyring-Polanyi equations to correlate computed activation energies with experimental turnover frequencies (TOFs) .

Q. What strategies resolve contradictions in kinetic data for this compound-mediated reactions, and how should competing mechanistic hypotheses be evaluated?

Methodological Answer:

- Isotopic Labeling : Replace I with ¹²⁵I to track regioselectivity via gamma spectroscopy.

- In Situ Monitoring : Use Raman spectroscopy to detect transient intermediates (e.g., Pd-I adducts).

- Statistical Analysis : Apply ANOVA to compare rate constants under varying conditions (pH, temperature). Conflicting data may arise from solvent-dependent iodide dissociation, requiring multi-variable regression .

Q. How to design a systematic review to assess the applications of this compound in medicinal chemistry, following PRISMA guidelines?

Methodological Answer:

- Search Strategy : Use Boolean terms (e.g., "this compound AND (anticancer OR antimicrobial)") across PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed sources (e.g., ) .

- Data Extraction : Tabulate IC₅₀ values, cell lines, and mechanistic insights (e.g., kinase inhibition).

- Bias Assessment : Apply Cochrane Risk of Bias Tool to evaluate in vitro/in vivo studies for blinding, randomization, and reproducibility .

Data Contradiction Analysis

Example Issue: Discrepancies in reported catalytic activity of Pd/C systems.

Resolution Workflow:

Replicate Conditions : Confirm catalyst batch, solvent purity, and inert atmosphere.

Control Experiments : Test Pd(0) vs. Pd(II) precursors and ligand-free systems.

Surface Analysis : Use XPS to verify Pd oxidation state and leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.